Tripentadecanoin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tripentadecanoin can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{Glycerol} + 3 \text{Pentadecanoic Acid} \rightarrow \text{this compound} + 3 \text{Water} ]

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Tripentadecanoin primarily undergoes hydrolysis, oxidation, and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and pentadecanoic acid.

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce corresponding carboxylic acids.

Transesterification: This reaction involves the exchange of ester groups between this compound and an alcohol, typically catalyzed by a base such as sodium methoxide.

Major Products:

Hydrolysis: Glycerol and pentadecanoic acid.

Oxidation: Pentadecanoic acid derivatives.

Transesterification: New esters depending on the alcohol used

Wissenschaftliche Forschungsanwendungen

Tripentadecanoin has been extensively studied for its neuroprotective properties. It has been shown to induce the expression of neuroglobin, a protein that protects neurons from amyloid toxicity. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

In addition to its neuroprotective effects, this compound has applications in the cosmetic industry, where it is used to stimulate hair and skin growth . It is also used as a standard for the detection of triacylglycerols in human plasma by liquid chromatography-mass spectrometry (LC-MS) .

Wirkmechanismus

Tripentadecanoin exerts its effects by inducing the expression of neuroglobin, a nitric oxide oxidoreductase. Neuroglobin protects neurons from amyloid toxicity by preventing the formation of toxic protein aggregates. This induction is mediated by p-bodies, which are regulators of mRNA stability that form during cellular stress or aging .

Vergleich Mit ähnlichen Verbindungen

- Glyceryl tripalmitate

- Glyceryl tristearate

- Glyceryl tritridecanoate

Comparison: While all these compounds are triacylglycerols, tripentadecanoin is unique due to its specific fatty acid composition and its ability to induce neuroglobin expression. This makes it particularly valuable in the context of neurodegenerative disease research .

Biologische Aktivität

Tripentadecanoin is a rare natural lipid that has garnered attention for its significant biological activities, particularly in the context of neuroprotection and lifespan extension. This article delves into the compound's mechanisms of action, its effects on cellular processes, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

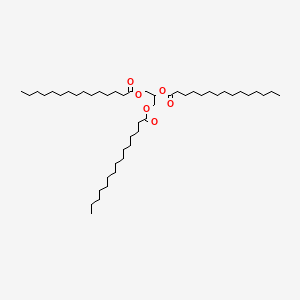

This compound, chemically classified as a glycerolipid, consists of a glycerol backbone esterified with three pentadecanoic acid chains. Its unique structure contributes to its biological properties, particularly its ability to interact with various cellular pathways related to oxidative stress and protein aggregation.

Research indicates that this compound primarily exerts its effects through the induction of neuroglobin (Ngb), a protein known for its neuroprotective properties against amyloid toxicity. Neuroglobin plays a crucial role in protecting neurons from damage caused by toxic protein aggregates associated with neurodegenerative diseases such as Alzheimer's disease.

Induction of Neuroglobin Expression

- In Yeast Models : Studies using budding yeast have shown that this compound induces the expression of Yhb1, the yeast orthologue of neuroglobin. This induction prevents the formation of protein aggregates during aging and extends replicative lifespan by modulating gene expression related to oxidative stress response .

- In Mammalian Cells : In mouse primary cortex neurons, this compound treatment significantly increased neuroglobin mRNA levels, demonstrating a conservation of function between yeast and mammalian systems. After 3 hours of treatment, neuroglobin levels rose by 1.34-fold at 100 nM and 5.91-fold at 1 µM concentrations .

Neuroprotective Properties

This compound has shown efficacy in protecting against various toxic amyloids:

- Amyloid-β Oligomers : It effectively rescues neurons from amyloid-β induced toxicity.

- Other Toxic Proteins : The compound also protects against human α-synuclein oligomers, human amylin oligomers, prion protein oligomers, and human tau oligomers .

Retinal Protection

In animal models, this compound has demonstrated protective effects on retinal cells:

- Mouse Models : It rescues photoreceptors in models of retinal degeneration.

- Rhesus Monkey Models : The compound has been effective in preventing optic atrophy in Rhesus monkeys .

Research Findings Summary

The following table summarizes key findings from studies on this compound:

| Study Model | Treatment Concentration | Neuroglobin Induction | Protection Against Toxicity | Lifespan Extension |

|---|---|---|---|---|

| Budding Yeast | 30 µM | Yes | Protein aggregates | Yes |

| Mouse Neurons | 100 nM - 1 µM | 1.34 - 5.91 fold | Amyloid toxicity | Not specified |

| Mouse Retina | 20 mg/kg | N/A | Photoreceptor rescue | N/A |

| Rhesus Monkey Retina | N/A | N/A | Optic atrophy prevention | N/A |

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for therapeutic applications in:

- Neurodegenerative Diseases : Its ability to induce neuroglobin suggests potential as a treatment for conditions like Alzheimer's disease.

- Retinal Disorders : The protective effects on retinal cells indicate possible uses in treating retinal degenerations.

Eigenschaften

IUPAC Name |

2,3-di(pentadecanoyloxy)propyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJLWABDLPQTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224004 | |

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7370-46-9, 30719-27-8 | |

| Record name | Tripentadecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPENTADECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °C | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.